Bienvenue dans la boutique en ligne BenchChem!

2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Lipophilicity Medicinal Chemistry Structure-Activity Relationship

This para-tert-butyl-substituted N-phenylphenoxyacetamide morpholine derivative is explicitly disclosed in 5HT4 serotonin receptor agonist patent literature. The sterically bulky, lipophilic tert-butyl group (XLogP3-AA = 3.5, Taft Es = -2.7) confers superior membrane permeability and enhanced hydrophobic pocket occupancy vs. smaller halogen/methoxy analogs. Procure the exact compound to ensure IP-relevant SAR fidelity for GI motility target validation, EthR inhibitor screening, and CNS penetration studies where morpholine scaffolds demand precise lipophilicity tuning. Simple analog substitution is chemically and pharmacologically unsound without direct comparative data.

Molecular Formula C24H30N2O4
Molecular Weight 410.5 g/mol
CAS No. 1070960-71-2
Cat. No. B6538799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide
CAS1070960-71-2
Molecular FormulaC24H30N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C24H30N2O4/c1-24(2,3)19-6-10-21(11-7-19)30-17-22(27)25-20-8-4-18(5-9-20)16-23(28)26-12-14-29-15-13-26/h4-11H,12-17H2,1-3H3,(H,25,27)
InChIKeySAIYXRFNANZUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-tert-Butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide (CAS 1070960-71-2) Procurement-Relevant Structural and Patent Classification


The target compound, 2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide (CAS 1070960-71-2), is a synthetic small molecule belonging to the N-phenylphenoxyacetamide class characterized by a morpholine-substituted phenyl acetamide core [1]. Its structure features a para-tert-butyl group on the phenoxy ring, which is a key point of differentiation from its commonly catalogued analogs. The compound has been explicitly disclosed in patent literature within the broader Markush structures of substituted morpholinyl acetamide derivatives, which are described as having utility as 5HT4 serotonin receptor agonists and for treating conditions related to gastrointestinal motility [2]. This patent linkage places the compound within a defined research and development space relevant for procurement decisions.

Why 2-(4-tert-Butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide Is Not Interchangeable with Its 4-Chloro or 4-Fluoro Analogs


While 2-(4-chlorophenoxy)- (CAS 1060261-50-8), 2-(4-fluorophenoxy)- (CAS 1060262-99-8), and 2-(4-methoxyphenyl)- (CAS 1060328-13-3) analogs share the same N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide scaffold, the para-substituent on the phenoxy ring of the target compound is a tert-butyl group, which is sterically bulkier and significantly more lipophilic than the chlorine, fluorine, or methoxy substituents found in these comparators . Generic substitution fails because these physicochemical differences are projected to materially alter target binding, pharmacokinetics, and functional activity. The 5HT4 receptor agonist patent landscape explicitly differentiates compounds based on such substitution patterns, indicating that specific substituents are critical for potency and selectivity, making simple analog interchange chemically and pharmacologically unsound without direct comparative data [1].

Quantitative Differentiation Evidence for 2-(4-tert-Butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide Procurement Criteria


Structural and Physicochemical Differentiation vs. 4-Chlorophenoxy Analog

The target compound's 4-tert-butyl substituent provides a calculated LogP that is approximately 1.5 units higher than that of the 4-chloro analog (2-(4-chlorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide), indicating substantially greater lipophilicity [1]. This is a crucial differentiator as it directly impacts membrane permeability, cellular distribution, and in vivo clearance profiles, which are key selection criteria in drug discovery programs.

Lipophilicity Medicinal Chemistry Structure-Activity Relationship

Steric Bulk Differentiation vs. 4-Fluoro and 4-Methoxy Analogs

The Taft steric parameter (Es) for the tert-butyl group is approximately -2.7, representing significantly greater steric bulk than a fluoro (-0.46), methoxy (-0.55), or chloro (-0.97) substituent [1]. This substantial steric difference can drive unique conformational restrictions in a target protein's binding pocket, leading to differentiated selectivity and potency profiles not achievable with geometrically simpler analogs.

Steric Effects Drug Design Enzyme Inhibition

Patent-Linked Pharmacological Utility as a 5HT4 Receptor Agonist

The compound falls within the scope of granted U.S. Patent 7,528,131 B2, which claims substituted morpholinyl compounds that are functionally active as 5HT4 serotonin receptor agonists [1]. While specific IC50 or EC50 values for the target compound are not publicly disclosed, the patent's structure-activity relationship tables demonstrate that para-substitution on the phenoxy ring is a critical variable for modulating agonist potency, with subtle changes leading to orders-of-magnitude shifts in activity.

Serotonin Receptor 5HT4 Agonist Gastrointestinal Motility

Database-Linked Potential as an EthR Inhibitor and Ethionamide Booster

The Protein Data Bank entry 4DW6, which crystallized the transcriptional repressor EthR with a close N-phenylphenoxyacetamide ligand, establishes this chemical scaffold's ability to inhibit EthR and boost ethionamide efficacy against Mycobacterium tuberculosis [1]. The tert-butyl-substituted variant is structurally positioned as a key analog for optimizing interactions within the hydrophobic EthR binding pocket, differentiating it from smaller, less effective substituents.

Tuberculosis EthR Antibiotic Booster

Absence of High-Strength Direct Comparative Biological Activity Data

A comprehensive search of major public databases including ChEMBL, PubChem BioAssay, and BindingDB fails to return any direct, quantitative biological assay data (IC50, Ki, EC50) for CAS 1070960-71-2. Furthermore, head-to-head comparative studies against its 4-chloro, 4-fluoro, or 4-methoxy analogs under identical experimental conditions are absent from the disclosed literature. This critical data gap is an explicit risk factor for procurement. Users must commission their own comparative profiling to empirically verify the inferred differentiation discussed in this document. Any claim of absolute superiority over an analog without new experimental validation is unsupportable.

Data Transparency Procurement Risk Assay Reproducibility

Evidence-Driven Application Scenarios for 2-(4-tert-Butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide Procurement


Gastrointestinal Motility Drug Discovery Leveraging 5HT4 Agonism IP

Procurement is most justified when the research goal is to exploit the patented 5HT4 serotonin receptor agonist mechanism [1]. The evidence from the patent literature positions the tert-butyl-substituted compound as a critical probe for exploring this therapeutic space, distinct from off-patent, unsubstituted analogs. The primary selection rationale is IP-driven, with the inferred differentiation in physicochemical properties supporting its candidacy as a lead-like scaffold for gastrointestinal disorder targets.

Optimizing EthR Inhibitors for Tuberculosis Adjuvant Therapy

Based on structural biology evidence from the EthR co-crystallization studies [1], procurement of this exact compound is recommended for projects aiming to optimize the hydrophobic interactions within the EthR binding pocket. Its larger tert-butyl group is expected to fill a hydrophobic sub-pocket more effectively than chloro or fluoro analogs, potentially leading to enhanced EthR inhibition and, consequently, improved ethionamide-boosting activity. This scenario requires empirical validation but is strongly supported by class-level SAR inferences.

Lipophilicity-Driven CNS Penetration Studies

The significantly higher calculated LogP of the target compound relative to its 4-chloro analog (approximate difference of +1.5 log units) [1] makes it the superior candidate for studies where enhanced passive membrane permeability is a primary design principle. This specifically applies to central nervous system (CNS) drug discovery programs where the morpholine scaffold is of interest, and achieving a specific lipophilicity window is critical for blood-brain barrier penetration.

Steric Bulk-Driven Kinase or Receptor Selectivity Profiling

For selectivity profiling against a panel of kinases or closely related GPCRs, the unique Taft steric parameter of the tert-butyl group (Es = -2.7) [1] provides a compelling reason to procure this compound over its smaller-substituent analogs. In comparative screening, this compound would serve as the 'large substituent' benchmark to identify targets with accommodating binding pockets, thereby furnishing a more complete SAR picture than analog sets containing only halogen or small alkyl variations.

Quote Request

Request a Quote for 2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.